Cas no 346692-30-6 (2,4,6-trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide)

2,4,6-trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 2,4,6-trimethyl-N-(4-pyridinylmethyl)-
- 2,4,6-trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide
- 2,4,6-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- MLS000068597
- SR-01000432047-3
- HMS2359O15
- CBMicro_024228
- CCG-7010
- SCHEMBL14758387
- Oprea1_466513
- F1175-0672
- Z45524503
- (4-pyridylmethyl)[(2,4,6-trimethylphenyl)sulfonyl]amine
- SR-01000432047
- DB-408640
- AKOS000595714
- cid_669092
- 2,4,6-Trimethyl-N-pyridin-4-ylmethyl-benzenesulfonamide
- BDBM42041
- EN300-18162203
- STK087076
- BIM-0024243.P001
- Oprea1_306121
- 2,4,6-trimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide
- EU-0004804
- SMR000122994
- AK-968/11164176
- MixCom6_001252
- 346692-30-6
- 2,4,6-trimethyl-N-(4-pyridylmethyl)benzenesulfonamide
- SR-01000432047-1
- 2,4,6-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- CHEMBL1353474
-
- インチ: InChI=1S/C15H18N2O2S/c1-11-8-12(2)15(13(3)9-11)20(18,19)17-10-14-4-6-16-7-5-14/h4-9,17H,10H2,1-3H3
- InChIKey: LGKQKELVYYSUHI-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=NC=C2)C
計算された属性
- 精确分子量: 290.10904
- 同位素质量: 290.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 387
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 67.4Ų
じっけんとくせい
- PSA: 59.06
2,4,6-trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18162203-0.05g |
2,4,6-trimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide |
346692-30-6 | 90% | 0.05g |
$348.0 | 2023-09-19 | |
Enamine | EN300-18162203-0.25g |
2,4,6-trimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide |
346692-30-6 | 90% | 0.25g |
$381.0 | 2023-09-19 | |
Enamine | EN300-18162203-2.5g |
2,4,6-trimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide |
346692-30-6 | 90% | 2.5g |
$810.0 | 2023-09-19 | |
Enamine | EN300-18162203-10g |
2,4,6-trimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide |
346692-30-6 | 90% | 10g |
$1778.0 | 2023-09-19 | |
Enamine | EN300-18162203-1g |
2,4,6-trimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide |
346692-30-6 | 90% | 1g |
$414.0 | 2023-09-19 | |
Enamine | EN300-18162203-0.1g |
2,4,6-trimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide |
346692-30-6 | 90% | 0.1g |
$364.0 | 2023-09-19 | |
Enamine | EN300-18162203-5g |
2,4,6-trimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide |
346692-30-6 | 90% | 5g |
$1199.0 | 2023-09-19 | |
Enamine | EN300-18162203-0.5g |
2,4,6-trimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide |
346692-30-6 | 90% | 0.5g |
$397.0 | 2023-09-19 |
2,4,6-trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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2. Back matter
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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8. Book reviews
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
2,4,6-trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamideに関する追加情報
Comprehensive Overview of 2,4,6-Trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide (CAS No. 346692-30-6)
2,4,6-Trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide (CAS No. 346692-30-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This sulfonamide derivative is characterized by its unique molecular structure, combining a trimethylbenzene core with a pyridine substituent, which imparts distinct chemical properties. Researchers and industry professionals often search for "2,4,6-trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide uses" or "CAS 346692-30-6 applications" to explore its potential in drug development and advanced material synthesis.
The compound's molecular formula is C15H18N2O2S, with a molecular weight of 290.38 g/mol. Its structure features a sulfonamide functional group, which is known for its versatility in medicinal chemistry. The presence of the pyridine ring enhances its solubility in polar solvents, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its role in the development of novel enzyme inhibitors, particularly in targeting specific biological pathways. This has led to increased searches for "2,4,6-trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide biological activity" among researchers.
In the pharmaceutical industry, 2,4,6-Trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide is being investigated for its potential as a kinase inhibitor. Kinases play a crucial role in cell signaling, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. The compound's ability to modulate kinase activity has sparked interest in its therapeutic applications. Additionally, its sulfonamide moiety is often explored for antimicrobial properties, aligning with the growing demand for new antibiotics amid rising antimicrobial resistance.
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The synthesis of 2,4,6-Trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide typically involves multi-step organic reactions, including sulfonylation and amidation. Optimizing these processes is a key focus for chemists, as it impacts the compound's yield and purity. Recent advancements in green chemistry have also influenced its production, with efforts to reduce hazardous byproducts and improve sustainability. This aligns with broader industry trends toward environmentally friendly synthesis methods.
Market demand for CAS 346692-30-6 is driven by its diverse applications and the growing need for specialized chemical intermediates. Suppliers and manufacturers often highlight its high purity and consistency, which are critical for research and industrial use. As the compound gains traction, collaborations between academic institutions and chemical companies are expected to accelerate its commercialization. Searches for "2,4,6-trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide suppliers" and "buy CAS 346692-30-6" have seen a steady increase, reflecting its rising prominence.
In summary, 2,4,6-Trimethyl-N-(pyridin-4-yl)methylbenzene-1-sulfonamide (CAS No. 346692-30-6) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structure and functional groups make it a valuable tool for researchers exploring new therapeutic agents and advanced materials. As scientific interest grows, so does the need for high-quality information and reliable sources, underscoring the importance of detailed, SEO-optimized content like this overview.
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